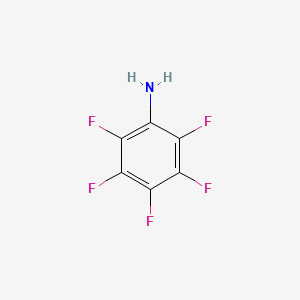

五氟苯胺

描述

Synthesis Analysis

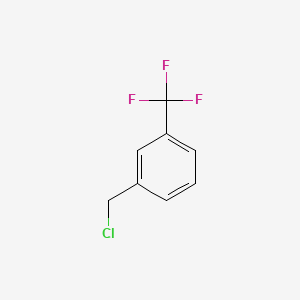

The synthesis of pentafluoroaniline has been explored through various chemical routes. One method involves the decarbonylation of pentafluoroformanilide with hot calcium oxide, leading to the formation of pentafluoroaniline. This process highlights the compound's preparation from ethyl formate and the monosodium salt of pentafluoroaniline, showcasing its synthetic accessibility (Banks, Haszeldine, & Willoughby, 1975).

Molecular Structure Analysis

Pentafluoroaniline's molecular structure is influenced by the strong electron-withdrawing effects of the fluorine atoms, which significantly affect its reactivity and interaction with other molecules. This electronic effect is evident in the synthesis and acidity studies of pentakis(trifluoromethyl) derivatives, where the pentafluoroaniline serves as a precursor for creating highly electron-deficient and sterically crowded groups, facilitating the design of novel stable molecules with unique properties (Kütt et al., 2008).

Chemical Reactions and Properties

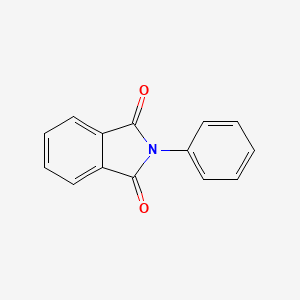

Pentafluoroaniline undergoes various chemical reactions that highlight its reactivity and utility in organic synthesis. For instance, its oxidation by aqueous sodium hypochlorite under phase-transfer conditions yields several complex compounds, including decafluoroazobenzene and N-chloro-N′-(pentafluorophenyl)-2,3,5,6-tetrafluorobenzo-1,4-quinone di-imine. These reactions showcase pentafluoroaniline's role in forming structurally diverse and functionally rich compounds (Deadman et al., 1989).

Physical Properties Analysis

The physical properties of pentafluoroaniline and its derivatives are profoundly influenced by the fluorine atoms. These properties include high thermal and chemical stability, which are essential for applications in materials science and organic electronics. For example, perfluoropentacene, synthesized from pentafluoroaniline derivatives, exhibits high electron mobility and stable p-n junctions in organic field-effect transistors (OFETs), demonstrating the impact of fluorination on enhancing the performance of organic semiconductors (Sakamoto et al., 2004).

Chemical Properties Analysis

The chemical properties of pentafluoroaniline, such as its reactivity and interaction with other molecules, are central to its applications in synthesis and materials development. The compound's ability to participate in C-H borylation reactions, leading to the formation of borylated products, showcases its versatility in introducing boron-containing groups into aromatic systems. This reactivity is valuable for creating compounds with novel properties for further chemical transformations (Sasaki et al., 2014).

科学研究应用

催化与有机合成

五氟苯胺在催化领域发挥着至关重要的作用。具体而言:

- 五氟苯胺三氟甲磺酸盐:它是合成五氟苯胺三氟甲磺酸盐的前体。 该化合物作为酯化和硫酯化反应的有效催化剂 .

配位化学与配体合成

五氟苯胺有助于开发新型配位配合物:

- 钛配合物:研究人员使用五氟苯胺合成各种钛配合物。这些配合物具有两个阴离子[N,O-]双齿水杨醛亚胺配体。 此类配合物在材料科学、催化和生物无机化学中得到应用 .

代谢研究与生物活化

除了合成应用外,五氟苯胺在生物化学中也很重要:

- 代谢与生物活化:科学家已经研究了氟苯胺的代谢和生物活化,包括五氟苯胺。特别关注的是它们转化为反应性苯醌亚胺。 这些研究为潜在的毒理学效应和代谢途径提供了见解 .

溶解度和溶剂性质

了解溶解度对于实际应用至关重要:

- 溶解度:五氟苯胺可溶于甲苯等有机溶剂,但在水中不溶。 研究人员在设计实验和工艺时会考虑其溶解度特性 .

遗留品牌过渡

历史注释:五氟苯胺最初是阿尔法埃萨产品组合的一部分。 虽然它现在归属于赛默飞世尔化学品牌,但原始产品代码保持不变 .

储存和处理

对于使用五氟苯胺的研究人员:

- 储存:远离氧化剂,并将其储存在阴凉、干燥、通风良好的环境中。 确保容器密闭 .

安全和危害

未来方向

Pentafluoroaniline has been utilized as a passivating additive to enhance the stability of perovskite films, thereby improving the efficiency of perovskite solar cells . This work presented a generic approach to improve the overall stability and performances of perovskite solar cells, thereby widening the possibility towards practical applications .

作用机制

Target of Action

Pentafluoroaniline is primarily used in the preparation of pentafluorophenylammonium triflate . This compound serves as an efficient catalyst for esterification and thioesterification . Additionally, Pentafluoroaniline is used in the synthesis of various titanium complexes having two anionic [N, O –] bidentate salicylaldiminato ligands .

Mode of Action

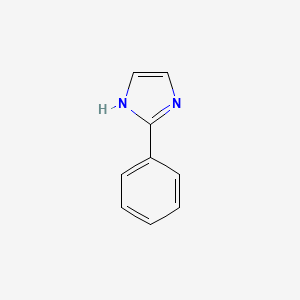

The mode of action of Pentafluoroaniline involves the displacement of a fluoride anion by another anion, probably via the formation of transition complexes of different lifetimes . Simple ionization or attack by neutral species may occur under some conditions .

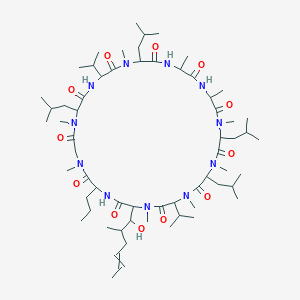

Biochemical Pathways

Three possible pathways for dehalogenation of fluorinated anilines, such as Pentafluoroaniline, have been proposed . These pathways involve the metabolism of the compound with Pseudomonas fluorescens 26-K, leading to the formation of 3-fluoro-4-hydroxyaniline and the release of a fluoride ion .

Pharmacokinetics

It is known that the compound is soluble in toluene and other organic solvents, but insoluble in water . This solubility profile may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of Pentafluoroaniline’s action is the formation of pentafluorophenylammonium triflate, an efficient catalyst for esterification and thioesterification . It also results in the synthesis of various titanium complexes having two anionic [N, O –] bidentate salicylaldiminato ligands .

属性

IUPAC Name |

2,3,4,5,6-pentafluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXLGCOSAFGMDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022119 | |

| Record name | 2,3,4,5,6-Pentafluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

771-60-8 | |

| Record name | Pentafluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluoroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,3,4,5,6-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4,5,6-Pentafluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5,6-PENTAFLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS06IL3Y2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

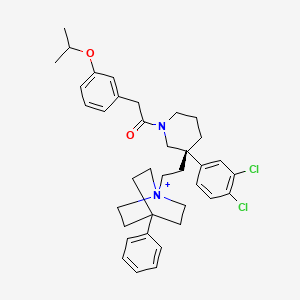

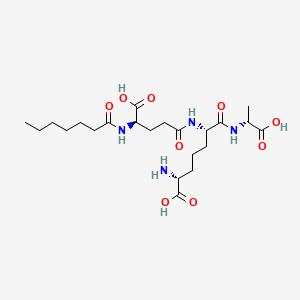

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B1217351.png)